molecular formula C19H19Cl2FN6 B2559473 N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179441-98-5

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2559473
CAS No.: 1179441-98-5
M. Wt: 421.3
InChI Key: SCKJZTSQLAVDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-Chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative featuring:

  • N2 substitution: 4-chlorophenyl group (electron-withdrawing, enhancing stability and influencing π-π interactions).
  • N4 substitution: 4-fluorophenyl group (moderate electronegativity, improving bioavailability).
  • Position 6: Pyrrolidin-1-yl moiety (enhances solubility via tertiary amine protonation in acidic conditions).
  • Hydrochloride salt: Improves aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6.ClH/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27;/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKJZTSQLAVDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 6

The pyrrolidin-1-yl group distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 6 Substituent Key Properties Reference
Target Compound Pyrrolidin-1-yl Enhanced solubility (hydrochloride salt), potential for amine-mediated binding
N2-(4-Chlorophenyl)-6-(mesityloxy)-1,3,5-triazine-2,4-diamine Mesityloxy Bulky aromatic group; may reduce solubility but improve lipid membrane penetration
N2-(4-Fluorophenyl)-6-(p-tolyloxy)-1,3,5-triazine-2,4-diamine p-Tolyloxy Moderate steric hindrance; electron-donating methyl group enhances stability
N2-Phenyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine Methylsulfanyl Thioether group increases lipophilicity; potential for sulfur-mediated interactions

Key Insight : The pyrrolidin-1-yl group in the target compound offers a balance between solubility and binding flexibility, unlike bulky or hydrophobic substituents in analogs.

Aromatic Substitutions at N2 and N4

Variations in aryl groups significantly impact electronic and steric properties:

Compound Name N2 Substituent N4 Substituent Biological Relevance Reference
Target Compound 4-Chlorophenyl 4-Fluorophenyl Dual halogenation enhances receptor binding via halogen bonds and dipole interactions
N2-(3,5-Dimethylphenyl)-N4-(p-tolyl) analog 3,5-Dimethylphenyl p-Tolyl Methyl groups increase hydrophobicity, potentially limiting aqueous solubility
N2-(4-Fluorophenyl)-N4-phenyl analog 4-Fluorophenyl Phenyl Single fluorine atom may reduce binding affinity compared to dual halogenation
L4 (from triazine ligands) 4-Chlorophenyl Pyrimidin-2-yl Pyrimidine introduces hydrogen-bonding sites, useful in metal complexation

Key Insight: The dual halogenation (Cl and F) in the target compound optimizes electronic effects for receptor interactions, outperforming non-halogenated or singly halogenated analogs.

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